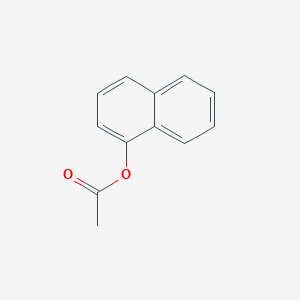

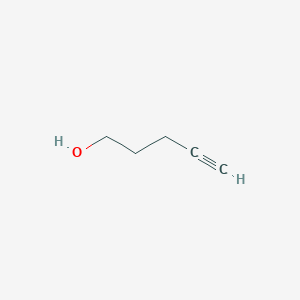

3-Hexyn-1-ol

Vue d'ensemble

Description

3-Hexyn-1-ol is an unsaturated alcohol. When subjected to stereoselective hydrogenation, it produces cis-3-Hexen-1-ol, a compound that is important in the fragrance industry . It also exhibits antifungal properties against Aspergillus oryzae, a fungus used to produce fermented foods and beverages in Japan .

Synthesis Analysis

The selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol, a very important fragrance with an herbaceous note, has been studied . The reaction parameters in the catalyzed selective semihydrogenation of 3-hexyn-1-ol were investigated, including two different protocols of Pd catalyst preparation, substrate/catalyst molar ratio, the effect of time and temperature, introduction of some additives to the reaction mixture, and the nature of the solvent .Molecular Structure Analysis

The molecular formula of 3-Hexyn-1-ol is C6H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The stereoselective hydrogenation of 3-hexyn-1-ol has been studied . Poly (N -vinyl-2-pyrrolidone)-stabilized Pd-nanoclusters showed an extraordinary catalytic performance in the selective hydrogenation of 3-hexyn-1-ol .Physical And Chemical Properties Analysis

3-Hexyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 158.9±0.0 °C at 760 mmHg, vapour pressure of 0.9±0.6 mmHg at 25°C, enthalpy of vaporization of 46.1±6.0 kJ/mol, and a flash point of 63.3±0.0 °C .Applications De Recherche Scientifique

Catalyst for Hydrogenation

3-Hexyn-1-ol is used in the preparation of mono- and bi-metallic heterogeneous catalysts with low Pd and Cu contents on alumina . These catalysts are used in the selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol , which is an important fragrance with an herbaceous note .

Fragrance Industry

The semihydrogenation of 3-hexyn-1-ol results in (Z)-3-hexen-1-ol , a compound with a herbaceous note. This makes it valuable in the fragrance industry .

Synthesis of 3-Hydroxy-2-Hexanone

1-Hexyn-3-ol may be used in the synthesis of racemic 3-hydroxy-2-hexanone . This compound has applications in various chemical reactions.

Preparation of 1,2,3-Triazoles

1-Hexyn-3-ol can also be used in the preparation of 1,2,3-triazoles . These compounds have a wide range of applications in medicinal chemistry due to their biological activities.

Long-Term Kinetics of Pd Nanoparticles

The effect of non-saturated corner and edge sites of Pd particles on the long-term selectivity of cis-3-hexen-1-ol in the hydrogenation of 3-hexyn-1-ol was studied . This research could lead to the development of more efficient catalysts.

Microwave-Accelerated Coupling-Isomerization Reaction

3-Hexyn-1-ol undergoes microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone . This reaction has potential applications in organic synthesis.

Mécanisme D'action

Target of Action

3-Hexyn-1-ol is an unsaturated alcohol . .

Mode of Action

It’s known that when subjected to stereoselective hydrogenation, 3-hexyn-1-ol produces cis-3-hexen-1-ol , a compound important in the fragrance industry .

Biochemical Pathways

The compound’s ability to undergo stereoselective hydrogenation suggests it may interact with biochemical pathways involving hydrogenation reactions .

Pharmacokinetics

Given its molecular weight of 9814 , it’s likely that it can be absorbed and distributed throughout the body

Result of Action

Its antifungal properties suggest it may disrupt the growth or reproduction of certain fungi .

Safety and Hazards

Orientations Futures

The selective hydrogenation of unsaturated substrates like 3-Hexyn-1-ol is a powerful tool for the preparation of both bulk and fine chemicals . The design of an efficient catalyst to obtain a high chemo- and/or stereo-selectivity without loss of catalytic activity is often still a challenge . Future research may focus on improving the efficiency and selectivity of these processes.

Propriétés

IUPAC Name |

hex-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEHKVYXWLXRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061385 | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hexyn-1-ol | |

CAS RN |

1002-28-4 | |

| Record name | 3-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07KYI4GTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 3-Hexyn-1-ol in the chemical industry?

A1: 3-Hexyn-1-ol serves as a crucial intermediate in the production of (Z)-3-Hexen-1-ol, also known as "leaf alcohol" due to its characteristic grassy-green odor. [, , ] Leaf alcohol is widely utilized in fragrances, food flavors, and tobacco products. []

Q2: Why is selective hydrogenation of 3-Hexyn-1-ol a significant research area?

A2: The selective hydrogenation of 3-Hexyn-1-ol to (Z)-3-Hexen-1-ol is crucial because the reaction can also lead to undesired byproducts like the over-hydrogenated product (Hexan-1-ol) or the stereoisomer (E)-3-Hexen-1-ol. Numerous research efforts focus on developing highly selective catalysts and optimizing reaction conditions to maximize the yield of the desired cis-alkene (Z)-3-Hexen-1-ol. [, , , , , , , ]

Q3: What types of catalysts are commonly employed in the selective hydrogenation of 3-Hexyn-1-ol?

A3: Palladium-based catalysts are predominantly explored for this reaction. Researchers investigate various factors such as support material (e.g., alumina, silica, hydrotalcite), catalyst preparation methods (e.g., microemulsion synthesis, electroless deposition), and the addition of promoters (e.g., lead, copper) or stabilizers (e.g., polyvinylpyrrolidone) to enhance the catalyst's activity, selectivity, and stability. [, , , , , , , , , ]

Q4: How does the presence of interstitial carbon atoms in palladium catalysts impact the selectivity of 3-Hexyn-1-ol hydrogenation?

A4: Studies have shown that incorporating carbon atoms within the palladium lattice, creating Pd with interstitial carbon atoms, can significantly enhance the selectivity towards (Z)-3-Hexen-1-ol. [] This modification is thought to impact the adsorption-desorption kinetics of the reactants and products on the catalyst surface, favoring the desired cis-alkene. []

Q5: What is the role of the support material in palladium-catalyzed 3-Hexyn-1-ol hydrogenation?

A5: The support material plays a crucial role in influencing the dispersion, stability, and electronic properties of the active palladium nanoparticles. For instance, hierarchically porous silica monoliths with grafted polymethylhydrosiloxane have shown promising results in stabilizing palladium nanoparticles, leading to efficient and continuous flow catalytic systems. []

Q6: How do researchers characterize the size and morphology of palladium nanoparticles in these catalysts?

A6: Techniques like Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are frequently employed to determine the size and morphology of the palladium nanoparticles within the catalyst. [, ] These characterizations help correlate catalyst structural properties with their activity and selectivity.

Q7: Beyond palladium, are there alternative metals studied for 3-Hexyn-1-ol hydrogenation?

A7: While palladium is the most common, researchers have investigated bimetallic systems like Pd-Au alloys. These alloys have shown improved activity and selectivity compared to monometallic catalysts, attributed to synergistic effects between the two metals. []

Q8: Can reaction conditions influence the selectivity of 3-Hexyn-1-ol hydrogenation?

A8: Yes, factors like temperature, hydrogen pressure, solvent, and substrate/catalyst ratio can significantly affect the selectivity. For instance, operating under mild reaction conditions with controlled hydrogen pressure and optimal substrate/catalyst ratio often favors the formation of the desired cis-alkene. [, , ]

Q9: What are the benefits of using continuous flow systems for 3-Hexyn-1-ol hydrogenation?

A9: Continuous flow systems, particularly those employing monolithic catalysts, offer several advantages, including enhanced mass transfer, precise control over reaction parameters, improved safety, and the potential for easy scale-up. [, ]

Q10: Have there been studies investigating the kinetics of 3-Hexyn-1-ol hydrogenation?

A10: Yes, some studies have delved into the long-term kinetics of these reactions. For example, research on Pd agglomerates synthesized via microemulsion showed that reducing the quantity of Pd catalytic sites increased the selectivity of the cis-hexenol product over time without requiring modifiers. []

Q11: What spectroscopic techniques are used to analyze 3-Hexyn-1-ol and its reaction products?

A11: Gas chromatography and NMR spectroscopy are common methods for product analysis in 3-Hexyn-1-ol hydrogenation. [, ] These techniques help determine the conversion of 3-Hexyn-1-ol and quantify the selectivity towards specific products.

Q12: Are there computational studies focusing on 3-Hexyn-1-ol hydrogenation?

A12: While experimental approaches dominate this research area, computational chemistry studies can provide valuable insights into reaction mechanisms and help predict catalyst performance. Future research might explore computational modeling to understand the interaction of 3-Hexyn-1-ol with different catalyst surfaces and the factors governing selectivity.

Q13: What are the primary species formed during the radiolysis of 3-Hexyn-1-ol in aqueous solutions?

A13: Pulse radiolysis studies have identified several transient species formed when 3-Hexyn-1-ol reacts with primary water radiolysis products: * Hydrated Electron (eaq-): Reacts with 3-Hexyn-1-ol with a rate constant of 6.1 x 104 m3 mol-1 s-1. [] * Hydroxyl Radical (•OH): Reacts with 3-Hexyn-1-ol with a rate constant of 2.9 x 106 m3 mol-1 s-1. [] * Hydrogen Atom (H•): Reacts with 3-Hexyn-1-ol to form vinyl-type radicals. [] * Oxide Radical Anion (O•-): Reacts with 3-Hexyn-1-ol with a rate constant of 4.7 x 106 m3 mol-1 s-1. []

Q14: How does the structure of the alcohol, as seen in 3-Hexyn-1-ol vs. 5-Hexyn-1-ol, impact its reactivity in radiolysis?

A14: Research indicates that the position of the triple bond influences the reactivity of Hexyn-1-ols with water radiolysis products. While both isomers show similar reactivity trends, slight differences in rate constants are observed, suggesting that the position of unsaturation affects the reaction kinetics. []

Q15: What is the significance of studying the transient species formed during radiolysis?

A15: Characterizing these short-lived intermediates is crucial for understanding the degradation pathways of 3-Hexyn-1-ol in aqueous environments, particularly under conditions relevant to industrial processing or environmental fate. []

Q16: What are the environmental concerns regarding 3-Hexyn-1-ol and its use in industrial processes?

A16: While the provided research focuses on the synthesis and catalytic applications of 3-Hexyn-1-ol, it's crucial to consider its environmental impact. Future studies should investigate its degradation pathways, potential for bioaccumulation, and toxicity to aquatic organisms to ensure responsible use and minimize potential ecological risks.

Q17: What are some potential alternatives to palladium-based catalysts for 3-Hexyn-1-ol hydrogenation?

A17: Exploring alternative catalysts, especially those based on abundant and less expensive metals, aligns with sustainable chemistry principles. Future research could focus on developing catalysts using metals like nickel, cobalt, or iron, potentially alloyed with other elements to enhance their activity and selectivity. []

Q18: What strategies can be implemented to improve the recyclability of palladium catalysts used in 3-Hexyn-1-ol hydrogenation?

A18: Developing robust catalyst immobilization techniques is essential for enhancing recyclability and minimizing metal leaching. Strategies like incorporating palladium nanoparticles into porous supports, utilizing magnetic nanoparticles for easy separation, or designing catalysts suitable for continuous flow systems could significantly improve recyclability and sustainability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.